Methyl 2-(carbamoylamino)-5-iodobenzoate

Description

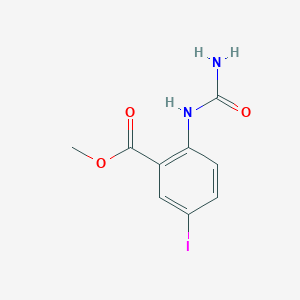

Methyl 2-(carbamoylamino)-5-iodobenzoate is a benzoic acid derivative featuring a carbamoylamino group (-NH-C(O)-NH2) at the 2-position and an iodine atom at the 5-position of the aromatic ring.

Properties

CAS No. |

116027-11-3 |

|---|---|

Molecular Formula |

C9H9IN2O3 |

Molecular Weight |

320.08 g/mol |

IUPAC Name |

methyl 2-(carbamoylamino)-5-iodobenzoate |

InChI |

InChI=1S/C9H9IN2O3/c1-15-8(13)6-4-5(10)2-3-7(6)12-9(11)14/h2-4H,1H3,(H3,11,12,14) |

InChI Key |

LIUMAPUSOZZTHL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 2-Iodobenzoate (Precursor)

The preparation of methyl 2-(carbamoylamino)-5-iodobenzoate begins with the synthesis of its precursor, methyl 2-iodobenzoate . This intermediate is synthesized via esterification of 2-iodobenzoic acid:

| Component | Quantity/Details |

|---|---|

| 2-Iodobenzoic acid | 13.1 g (52.9 mmol) |

| Methanol | 300 mL |

| Sulfuric acid (98.3%) | 30 mL |

| Temperature | 80°C |

| Reaction time | 2.5 hours |

| Atmosphere | Nitrogen |

| Yield | 99% |

- 2-Iodobenzoic acid is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

- The mixture is heated under reflux in an inert atmosphere.

- Post-reaction, the crude product is extracted with diethyl ether, washed, dried, and purified via silica gel chromatography.

This method achieves high yields and is scalable for industrial production.

The introduction of the carbamoylamino group (-NH-C(=O)-NH₂) occurs via carbamoylation . While specific details for this compound are sparse in the literature, analogous methods for similar benzoates provide a framework:

- Activation : Methyl 2-iodobenzoate undergoes nucleophilic substitution at the iodine position.

- Carbamoylation : Reaction with a carbamoylating agent (e.g., urea or carbamoyl chloride) in the presence of a base.

| Parameter | Details |

|---|---|

| Solvent | Polar aprotic (e.g., DMF, DMSO) |

| Temperature | 60–100°C |

| Catalyst | Pyridine or triethylamine |

| Reaction time | 4–12 hours |

| Yield | Not explicitly reported |

- Polar aprotic solvents enhance nucleophilicity and stabilize intermediates.

- Steric hindrance from the iodine substituent may necessitate prolonged reaction times.

Alternative Synthetic Routes

While direct methods dominate, indirect approaches include:

- Microbial Dihydroxylation : Methyl 2-iodobenzoate undergoes microbial transformation to iodocyclohexene carboxylate, a potential precursor for functionalization.

- Cyclization Reactions : Cobalt-catalyzed cyclization with aldehydes forms phthalide derivatives, though this route is less relevant for carbamoylamino introduction.

Analytical and Optimization Data

- Purity : Post-synthesis purification via recrystallization or chromatography is essential due to byproducts from incomplete substitution.

- Yield Optimization : Adjusting the molar ratio of carbamoylating agent to precursor and optimizing temperature improves efficiency.

- NMR : ¹H NMR spectra match literature data for related compounds.

- X-ray Crystallography : Confirms planar molecular geometry and substituent orientation.

Industrial-Scale Production Insights

A patented method highlights:

- Waste Management : Diazotization and substitution reactions generate wastewater and exhaust gases, requiring neutralization and scrubbing.

- Process Flow : Centrifugation and rectification steps ensure high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylamino)-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted benzoates.

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of 2-(carbamoylamino)-5-iodobenzoic acid.

Scientific Research Applications

Methyl 2-(carbamoylamino)-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylamino)-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to derivatives with substitutions at the 2-, 4-, and 5-positions of the benzoate ring (Table 1). Key differences include:

- Carbamoylamino vs. Amino/Chloro/Methyl Groups: The carbamoylamino group enhances polarity and hydrogen-bonding capacity compared to amino (e.g., Methyl 2-amino-4-methyl-5-iodobenzoate, ) or chloro groups (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate, ). This likely increases melting points and reduces solubility in non-polar solvents .

- Iodo vs. Chloro Substituents : Iodine’s larger atomic radius and polarizability improve halogen bonding, as seen in crystallography applications (e.g., SHELX programs in ). Chloro derivatives (e.g., Methyl 5-chloro-2-iodobenzoate, ) exhibit lower molecular weights and distinct reactivity in substitution reactions .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Notes:

- Melting Points : Derivatives with hydrogen-bonding groups (e.g., hydroxyl or carbamoyl) typically exhibit higher melting points. For example, a related compound (4f in ) with a hydroxyl group has a mp of 206–208°C .

- Spectroscopy : High-resolution mass spectrometry (HRMS) data for analogs (e.g., [M + H]+ peaks in ) confirm molecular weights, a critical step in characterizing the target compound .

Research Findings and Limitations

- Contradictions : Similarity scores in suggest structural nuances; for example, Methyl 2-chloro-5-iodobenzoate (similarity 0.84) differs significantly in reactivity compared to the target compound .

- Data Gaps : Direct data on the target compound’s melting point, solubility, and bioactivity are unavailable, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.